molecular formula C18H21ClN2O B14372817 N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide CAS No. 90304-76-0

N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide

Cat. No.: B14372817
CAS No.: 90304-76-0
M. Wt: 316.8 g/mol
InChI Key: OZHLQKZECVPWIQ-UHFFFAOYSA-N
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Description

N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethylphenyl group, and a methylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 3-ethylbenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methylalanine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N2-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-Bromophenyl)-N-(3-ethylphenyl)-2-methylalaninamide
  • N~2~-(4-Fluorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide
  • N~2~-(4-Methylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide

Uniqueness

N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with different substituents, such as bromine, fluorine, or methyl groups, which may exhibit different reactivity and applications.

Properties

CAS No.

90304-76-0

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-(3-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C18H21ClN2O/c1-4-13-6-5-7-16(12-13)20-17(22)18(2,3)21-15-10-8-14(19)9-11-15/h5-12,21H,4H2,1-3H3,(H,20,22)

InChI Key

OZHLQKZECVPWIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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